molecular formula C15H14N2O2 B3000357 (E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate CAS No. 1164490-48-5

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate

Cat. No. B3000357
CAS RN: 1164490-48-5
M. Wt: 254.289
InChI Key: DICMEXPCBQXUHL-YRNVUSSQSA-N
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Description

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate, also known as IPA-3, is a small molecule inhibitor that has been shown to selectively inhibit the activity of the Rho GTPase family member RhoGTPase-activating protein 1 (ARHGAP1). This molecule has been the focus of significant scientific research due to its potential applications in cancer treatment and other diseases that involve dysregulation of Rho GTPase signaling pathways.

Scientific Research Applications

Herbicidal Applications

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate and its derivatives have been explored for their potential in herbicidal activities. For instance, a study by Wang et al. (2004) synthesized a series of 2-cyanoacrylates that exhibited good herbicidal activities. These compounds, which include variations of the isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate structure, were found to be effective inhibitors of photosystem II (PSII) electron transport in plants.

Supramolecular Assembly and Crystal Structure

The supramolecular assembly and crystal structure of related compounds have been a subject of study, contributing to the understanding of the chemical's properties and potential applications. Matos et al. (2016) conducted a study on the assembly and crystal structure of a related compound, providing insights into the noncovalent interactions and molecular conformations that play a crucial role in its stability and reactivity (Matos et al., 2016).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives have been widely studied. For example, Venkatanarayana and Dubey (2012) focused on the L-Proline-catalyzed synthesis of this compound, exploring eco-friendly catalysis methods. Similarly, Kalalbandi and Seetharamappa (2013) synthesized and developed single crystals of a related compound, furthering understanding of its structural properties.

Photoinduced cis-trans Isomerization

The photoinduced cis-trans isomerization of related ethyl-3-(1H-indole-3-yl)acrylate compounds has been studied, providing insights into the dynamic behavior of these molecules under light exposure. Sengupta et al. (2015) investigated the excited state relaxation mechanism of a related compound, revealing key aspects of its photoresponsive properties (Sengupta et al., 2015).

Mechanism of Action

  • Antiviral Properties : Similar indole derivatives have shown antiviral activity . Further studies are needed to elucidate the specific targets and mechanisms.

Future Directions

: Precise, fast and comprehensive analysis of intact glycopeptides and modified glycans with pGlyco3 : A brief review of the biological potential of indole derivatives

properties

IUPAC Name

propan-2-yl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10(2)19-15(18)11(8-16)7-12-9-17-14-6-4-3-5-13(12)14/h3-7,9-10,17H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICMEXPCBQXUHL-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CNC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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